molecular formula C14H11ClF3N3O2 B2938636 (E)-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 3-(trifluoromethyl)benzoate CAS No. 477709-10-7

(E)-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 3-(trifluoromethyl)benzoate

Cat. No. B2938636
CAS RN: 477709-10-7
M. Wt: 345.71
InChI Key: RWLIGWDJDFRFSH-FBCYGCLPSA-N
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Description

Pyrazole compounds, which include a 5-membered ring with three carbon atoms and two nitrogen atoms, are known for their diverse pharmacological effects . They are often used as key intermediates in the synthesis of various drugs .


Synthesis Analysis

The synthesis of similar pyrazole compounds often involves acylation and chlorination steps . For example, one method involves the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by a suitable acyl chloride .


Molecular Structure Analysis

The molecular structure of pyrazole compounds can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions. For instance, they can be used in the synthesis of zolazepam, a tranquilizer for wild animals, through a series of reactions including methyl amination, acylation, conversion to azidoacetamide, catalytic hydrogenation, and cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds can vary widely. For instance, some are soluble in polar organic solvents but insoluble in water .

Safety and Hazards

As with any chemical compound, safety precautions should be taken when handling pyrazole compounds. This can include wearing protective gloves and eyewear, and avoiding prolonged or frequent contact with the compound .

Future Directions

Research into pyrazole compounds is ongoing, with potential applications in the development of new drugs for the treatment of various diseases . Further studies are needed to fully understand the properties and potential uses of these compounds.

properties

IUPAC Name

[(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O2/c1-8-11(12(15)21(2)20-8)7-19-23-13(22)9-4-3-5-10(6-9)14(16,17)18/h3-7H,1-2H3/b19-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLIGWDJDFRFSH-FBCYGCLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NOC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=N/OC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 3-(trifluoromethyl)benzoate

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